molecular formula C22H24F2N6O2 B2471270 (4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone CAS No. 1040676-71-8

(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone

Cat. No. B2471270
CAS RN: 1040676-71-8
M. Wt: 442.471
InChI Key: DLDQFZYLIVXPFI-UHFFFAOYSA-N
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Description

(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone is a useful research compound. Its molecular formula is C22H24F2N6O2 and its molecular weight is 442.471. The purity is usually 95%.
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Scientific Research Applications

  • Antimicrobial Activity : A study by Gadakh et al. (2010) reported on the synthesis and evaluation of compounds for antibacterial and antifungal activities, including compounds similar to the one . They found promising activities against bacterial strains like Staphylococcus aureus and Escherichia coli, though most compounds showed limited antifungal activity (Gadakh et al., 2010).

  • Synthesis and Biological Activity : Nagaraj et al. (2018) synthesized a series of novel compounds, demonstrating significant inhibition of bacterial growth, highlighting potential for further development (Nagaraj et al., 2018).

  • Antimicrobial Activity of Derivatives : Mallesha and Mohana (2014) synthesized new derivatives and evaluated them for in vitro antibacterial and antifungal activities, with some compounds showing good activity against pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).

  • Optically Active Antifungal Azoles : Upadhayaya et al. (2004) synthesized a series of compounds and evaluated their antifungal activity. They found that some compounds demonstrated significant antifungal activity against a variety of fungal cultures (Upadhayaya et al., 2004).

  • Antibacterial and Antifungal Agents : Sanjeeva et al. (2022) synthesized novel compounds and characterized them using various techniques. These compounds exhibited good antibacterial and antifungal activity (Sanjeeva et al., 2022).

  • Anticancer and Antituberculosis Studies : Mallikarjuna et al. (2014) conducted studies on derivatives for anticancer and antituberculosis activities. They found that some compounds exhibited significant activity in these areas (Mallikarjuna et al., 2014).

  • Synthesis and Structural Analysis : Zheng Rui (2010) focused on the synthesis of derivatives and their structural identification, highlighting the process and yield of these compounds (Zheng Rui, 2010).

  • Antimicrobial Activity of Pyrazole and Isoxazole Derivatives : A study by Patel et al. (2011) involved the synthesis of new compounds and evaluation of their in vitro antimicrobial activity. They observed variable and modest activity against bacteria and fungi (Patel et al., 2011).

  • Antimicrobial Activities of Triazole Derivatives : Bektaş et al. (2007) synthesized novel triazole derivatives and screened them for antimicrobial activities. Some compounds showed good or moderate activities against test microorganisms (Bektaş et al., 2007).

  • Synthesis and Structural Studies : Karthik et al. (2021) synthesized and characterized compounds through various spectroscopic techniques and conducted thermal, optical, and structural studies, contributing to the understanding of the compound's properties (Karthik et al., 2021).

  • Inhibitive Effect on Corrosion : Singaravelu et al. (2022) explored the corrosion inhibition of mild steel using organic inhibitors, including related compounds. Their findings suggest potential applications in corrosion prevention (Singaravelu et al., 2022).

  • Synthesis and Activity of Pyrazoline Derivatives : Kumar et al. (2012) synthesized a series of pyrazoline derivatives and evaluated their antimicrobial activity, showing that compounds with a methoxy group exhibited high activity (Kumar et al., 2012).

properties

IUPAC Name

[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F2N6O2/c1-15(2)32-18-6-3-16(4-7-18)22(31)29-11-9-28(10-12-29)14-21-25-26-27-30(21)17-5-8-19(23)20(24)13-17/h3-8,13,15H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDQFZYLIVXPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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